Soterenol has been identified as a selective beta adrenergic receptor blocking agent. It effectively inhibits the chronotropic action of isoproterenol without reducing cardiac output or cardiac work, suggesting that it could increase cardiac efficiency without the cardiac depressant effects typically associated with beta adrenergic blockade1. Additionally, Soterenol exhibits a potent stimulant action on alpha-receptors of smooth muscle, causing dose-dependent contractions in various smooth muscle tissues, which is inhibited by phentolamine, an alpha-adrenergic antagonist25. This dual action on both beta and alpha receptors distinguishes Soterenol from other beta-agonists, which do not exhibit similar alpha-adrenergic effects2.
In cardiovascular research, Soterenol has been shown to be a safe beta adrenergic receptor blocking agent in both acute and chronic studies in humans. It effectively blocks the beta adrenergic stimulating effect of isoproterenol without leading to toxic effects, even at doses two to three times larger than the effective beta-blocking dose1. This suggests its potential use in clinical states where beta adrenergic blockade is indicated but cardiac depressant drugs are contraindicated.
Soterenol's potent alpha-adrenoceptor action on vascular smooth muscle has been demonstrated through its ability to increase mean arterial blood pressure and decrease heart rate in rabbits. This action is also observed in the contraction of rabbit aorta and portal vein, as well as in other smooth muscle tissues like the guinea-pig vas deferens and cat nictitating membrane25. These findings indicate that Soterenol could be useful in studying vascular tone and the regulation of blood pressure.
In toxicology, an 18-month oral toxicity study of Soterenol hydrochloride in rats revealed an increase in the prevalence of mesovarial leiomyomas, ovarian cysts, and focal hyperplasia of smooth muscle, particularly in the high-dose group3. This highlights the importance of long-term safety assessments of Soterenol, especially when considering its potential therapeutic applications.
Comparative studies of Soterenol and its isomers, such as the 3-hydroxy, 4-sulphonamido isomer (MJ6987-01), have been conducted to evaluate their beta-adrenoceptor effects in isolated tissues from the guinea-pig and other animals. These studies help to elucidate the specific adrenergic receptor interactions of Soterenol and its derivatives, which is crucial for understanding their pharmacological profiles and potential therapeutic uses4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6